molecular formula C9H7Cl2N3O B068992 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride CAS No. 175201-95-3

4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride

Cat. No. B068992
M. Wt: 244.07 g/mol
InChI Key: MSLNFENZAFTHFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including compounds similar to 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carbonyl chloride, typically involves ring closure reactions followed by chlorination or functionalization steps. One study discusses the synthesis of related compounds through ring opening followed by ring closure reactions, indicating a method that might be applicable to the synthesis of our compound of interest (Halim & Ibrahim, 2022).

Scientific Research Applications

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

    • Field : Chemistry
    • Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of different synthetic strategies are considered .
  • Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines

    • Field : Biomedical Sciences
    • Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Methods : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results : The biomedical applications of such compounds are discussed .
  • Inhibition of Cancer Cell Growth

    • Field : Oncology
    • Summary : Certain novel compounds that include the 1H-pyrazolo[3,4-b]pyridine structure have been tested for their ability to inhibit the growth of cancer cells .
    • Methods : The inhibitory effect of these compounds was measured using IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50% .
    • Results : All the tested novel compounds showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM, compared to sorafenib (a cancer drug) with an IC50 of 0.184 ± 0.01 μM .
  • Interaction with TRKA

    • Field : Biochemistry
    • Summary : Certain compounds with the 1H-pyrazolo[3,4-b]pyridine structure have been studied for their interaction with TRKA, a protein that plays a key role in certain biological processes .
    • Methods : A molecular docking study was used to evaluate the binding mode between the compounds and TRKA .
    • Results : The study provided insights into how these compounds might interact with TRKA .
  • Anti-Inflammatory and Analgesic Activities

    • Field : Pharmacology
    • Summary : Some 1H-pyrazolo[3,4-b]pyridine derivatives have been found to exhibit anti-inflammatory and analgesic activities .
    • Methods : The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats, while the analgesic activity was assessed using the acetic acid-induced writhing test in mice .
    • Results : The tested compounds showed significant anti-inflammatory and analgesic activities, comparable to the standard drugs used in the study .
  • Antibacterial Activities

    • Field : Microbiology
    • Summary : Certain 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated antibacterial activities against various bacterial strains .
    • Methods : The antibacterial activity was evaluated using the disc diffusion method and the minimum inhibitory concentration (MIC) was determined .
    • Results : The compounds showed promising antibacterial activities, with some compounds exhibiting MIC values comparable to those of standard antibiotics .

properties

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O/c1-4-6-7(10)5(8(11)15)3-12-9(6)14(2)13-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLNFENZAFTHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370909
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride

CAS RN

175201-95-3
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-95-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride
Reactant of Route 3
Reactant of Route 3
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride
Reactant of Route 4
Reactant of Route 4
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride
Reactant of Route 5
Reactant of Route 5
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride
Reactant of Route 6
Reactant of Route 6
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride

Citations

For This Compound
1
Citations
TR Elworthy, APDW Ford, GW Bantle… - Journal of medicinal …, 1997 - ACS Publications
Novel arylpiperazines were identified as α 1 -adrenoceptor (AR) subtype-selective antagonists by functional in vitro screening. 3-[4-(ortho-Substituted phenyl)piperazin-1-yl]…
Number of citations: 61 pubs.acs.org

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